N-[2-(dimethylamino)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-2-[3-(4-methylphenyl)-6-oxo-1-pyridazinyl]acetamide is a member of pyridazines and a ring assembly.
Scientific Research Applications
Synthesis Improvements and Applications : Gong Fenga (2007) reported improvements in the synthesis process of a similar compound, which involved steps such as reduction, acetylation, ethylation, and condensation. This study highlights the importance of process optimization in the production of complex organic compounds (Gong Fenga, 2007).
Antifungal Properties : Research by Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which are structurally related to the compound , as effective antifungal agents against Candida and Aspergillus species. This demonstrates potential medicinal applications of such compounds (Bardiot et al., 2015).
Regioselective Synthesis : Hanzlowsky et al. (2003) explored the regioselective synthesis of ethyl pyrazolecarboxylates using compounds similar to the one . Their study contributes to the field of synthetic chemistry, particularly in the synthesis of pyrazole derivatives (Hanzlowsky et al., 2003).
Heterocyclic Chemistry Applications : Farag et al. (2004) investigated the synthesis of pyridones and pyrazolo[2,3-a]pyrimidines, incorporating elements structurally related to the compound . This research contributes to the understanding of heterocyclic chemistry and the synthesis of novel compounds (Farag et al., 2004).
Catalytic Applications : Yavari et al. (2002) described the use of triphenylphosphine in the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, highlighting the catalytic role of components similar to the compound (Yavari et al., 2002).
Properties
Molecular Formula |
C17H22N4O2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C17H22N4O2/c1-13-4-6-14(7-5-13)15-8-9-17(23)21(19-15)12-16(22)18-10-11-20(2)3/h4-9H,10-12H2,1-3H3,(H,18,22) |
InChI Key |
ZFNAWHPUCPSXBF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.